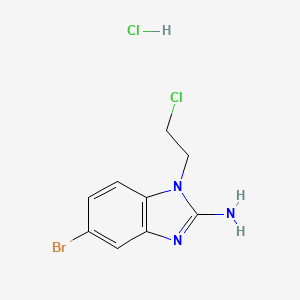
5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2460756-54-9 . It has a molecular weight of 311.01 . The IUPAC name for this compound is 5-bromo-1-(2-chloroethyl)-1H-benzo[d]imidazol-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride” is 1S/C9H9BrClN3.ClH/c10-6-1-2-8-7 (5-6)13-9 (12)14 (8)4-3-11;/h1-2,5H,3-4H2, (H2,12,13);1H . This indicates that the compound contains a benzimidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings .
Chemical Reactions Analysis
Benzimidazole derivatives, including “5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride”, have been studied as potential corrosion inhibitors . They are known to exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Physical And Chemical Properties Analysis
“5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Inhibitors for Acanthamoeba Castellanii : Benzimidazole derivatives, including chloro-, bromo-, and methyl-analogues, have been synthesized and tested for their efficacy against Acanthamoeba Castellanii. These compounds exhibit potential as antiprotozoal agents, highlighting the therapeutic applications of benzimidazole derivatives in treating infections caused by protozoa (Kopanska et al., 2004).
Antimicrobial and Antifungal Agents : Novel benzimidazole compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. Certain derivatives demonstrated substantial activity, indicating their potential as effective treatments against various bacterial and fungal infections (Desai et al., 2014).
Anti-tubercular Activity : A series of benzimidazole derivatives has been synthesized and shown to exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. These findings support the development of new therapeutics for tuberculosis, a major global health issue (Shingalapur et al., 2009).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Benzimidazole derivatives have been investigated for their ability to inhibit corrosion of mild steel in acidic media. These studies provide insights into the industrial applications of such compounds in protecting metal surfaces from corrosive environments (Tang et al., 2013).
Synthesis of Halogenated Benzimidazoles
- Selective Aromatic Halogenation : Research on the synthesis of selectively dichlorinated and dibrominated benzimidazoles reveals a method for creating compounds with potential biological activity, including anticancer, antiprotozoal, and antituberculosis effects. This research underscores the versatility of benzimidazole derivatives in medicinal chemistry (Gurry et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
Benzimidazole derivatives, including “5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of new synthetic routes and the exploration of their potential therapeutic applications .
Propriétés
IUPAC Name |
5-bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3.ClH/c10-6-1-2-8-7(5-6)13-9(12)14(8)4-3-11;/h1-2,5H,3-4H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKGEMSEYSHJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N2CCCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-chloroethyl)benzimidazol-2-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2830773.png)
![7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830775.png)
![4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2830776.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2830777.png)
![Ethyl (5-(phenylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830778.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2830779.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2830780.png)


![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)
![1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2830787.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830793.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2830796.png)